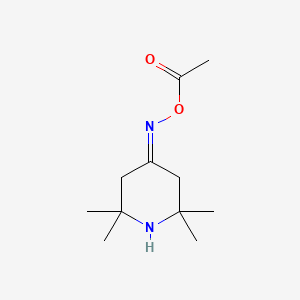
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime, also known as TEMPO, is a stable and versatile nitroxyl radical that has been widely used in various fields of research. TEMPO has a unique structure that makes it a valuable tool for studying radical reactions, oxidation, and reduction processes.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime has been widely used in various fields of research, including organic chemistry, polymer science, and biochemistry. In organic chemistry, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is used as a catalyst for oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones. In polymer science, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is used as a stabilizer for polymerization reactions, as well as a mediator for the synthesis of block copolymers. In biochemistry, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is used as a probe for studying radical reactions in biological systems, such as the oxidation of lipids and proteins in cells.
Wirkmechanismus
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime acts as a nitroxyl radical, which means that it has an unpaired electron in its outer shell. This unpaired electron can interact with other molecules, either by accepting or donating electrons. In oxidation reactions, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime accepts electrons from the substrate, which results in the formation of a stable nitroxide radical and the oxidation of the substrate. In reduction reactions, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime donates electrons to the substrate, which results in the reduction of the substrate and the formation of a stable nitroxide radical.
Biochemical and Physiological Effects:
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime has been shown to have antioxidant properties, which means that it can protect cells from oxidative damage. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime can scavenge free radicals and reactive oxygen species, which are known to cause cellular damage and aging. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime has also been shown to have anti-inflammatory properties, which means that it can reduce inflammation in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime in lab experiments is its stability. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is a stable radical that can be stored for long periods of time without decomposing. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is also easy to handle and can be used in a wide range of solvents. However, one of the limitations of using 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is its high cost. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is a relatively expensive reagent, which can limit its use in some experiments.
Zukünftige Richtungen
There are many future directions for 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime research, including the development of new synthesis methods, the application of 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime in new fields of research, and the optimization of 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime-based reactions. One potential area of research is the use of 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime in drug discovery. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential area of research is the development of new 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime-based catalysts for organic synthesis and polymerization reactions. Overall, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime has a bright future in scientific research, and its potential applications are vast and varied.
Synthesemethoden
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime can be synthesized from 2,2,6,6-tetramethylpiperidine by oxidation with sodium hypochlorite or sodium bromate in the presence of a catalyst. The resulting 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is then converted to its O-acetyloxime derivative by reaction with acetic anhydride. The overall yield of 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime synthesis is about 70-80%.
Eigenschaften
IUPAC Name |
[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)15-12-9-6-10(2,3)13-11(4,5)7-9/h13H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEVDTPQONPPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1CC(NC(C1)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5914079.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914093.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5914097.png)
![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914107.png)

![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914112.png)

![3,3'-[(5-chloro-2-hydroxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5914122.png)

![2-[(2-fluorophenyl)amino]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914130.png)

